2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile 2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Brand Name: Vulcanchem
CAS No.: 476483-47-3
VCID: VC15630629
InChI: InChI=1S/C24H23F2N3OS2/c1-4-31-23-13(8-9-32-23)19-14(12-27)22(28)29(21-15(25)6-5-7-16(21)26)17-10-24(2,3)11-18(30)20(17)19/h5-9,19H,4,10-11,28H2,1-3H3
SMILES:
Molecular Formula: C24H23F2N3OS2
Molecular Weight: 471.6 g/mol

2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

CAS No.: 476483-47-3

Cat. No.: VC15630629

Molecular Formula: C24H23F2N3OS2

Molecular Weight: 471.6 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile - 476483-47-3

Specification

CAS No. 476483-47-3
Molecular Formula C24H23F2N3OS2
Molecular Weight 471.6 g/mol
IUPAC Name 2-amino-1-(2,6-difluorophenyl)-4-(2-ethylsulfanylthiophen-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile
Standard InChI InChI=1S/C24H23F2N3OS2/c1-4-31-23-13(8-9-32-23)19-14(12-27)22(28)29(21-15(25)6-5-7-16(21)26)17-10-24(2,3)11-18(30)20(17)19/h5-9,19H,4,10-11,28H2,1-3H3
Standard InChI Key XAIKLYHUIABGMI-UHFFFAOYSA-N
Canonical SMILES CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=C(C=CC=C4F)F)N)C#N

Introduction

Chemical Identification and Structural Properties

Molecular Composition

The compound has the molecular formula C₂₄H₂₃F₂N₃OS₂ and a molecular weight of 471.6 g/mol. Its IUPAC name reflects a complex heterocyclic architecture featuring:

  • A quinoline core substituted at positions 1, 2, 3, 4, and 7.

  • 2,6-Difluorophenyl and 2-(ethylsulfanyl)-3-thienyl moieties at positions 1 and 4, respectively.

  • A cyanide group at position 3 and dimethyl groups at position 7.

The structural complexity is further illustrated by its canonical SMILES notation:
CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=C(C=CC=C4F)F)N)C#N.

Crystallographic and Stereochemical Features

While X-ray crystallography data for this specific compound remains unpublished, analogous quinoline derivatives exhibit planar aromatic systems with substituents influencing π-π stacking and hydrogen-bonding potential . The presence of sulfur atoms in the thienyl and ethylsulfanyl groups may enhance intermolecular interactions in solid-state configurations.

Physicochemical Properties

PropertyValue/Description
Melting PointNot reported (decomposes >250°C)
SolubilityDMSO: >10 mg/mL; Water: <0.1 mg/mL
LogP (Octanol-Water)Estimated 3.8 ± 0.6
StabilitySensitive to light and humidity

Data derived from analogous quinoline derivatives .

Exposure RoutePrevention Strategy
InhalationUse fume hoods; NIOSH-approved mask
Skin ContactNitrile gloves; lab coat
Eye ExposureGoggles with side shields

First aid measures include flushing eyes with water for 15 minutes and washing skin with soap under running water.

Computational Modeling Insights

Molecular docking simulations of similar compounds reveal:

  • Hydrogen bonds with His235 and Pro236 residues (bond length: 2.1–2.5 Å).

  • Van der Waals interactions contributing -8.9 kcal/mol to binding free energy .

  • Electrostatic potential maps showing electron-deficient regions near the difluorophenyl group, favoring interactions with aromatic residues.

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